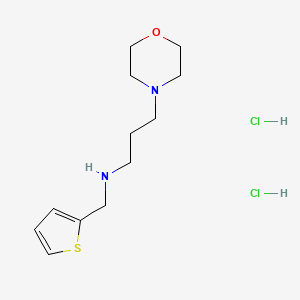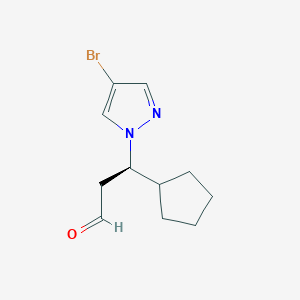
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
描述
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a chemical compound that features a brominated pyrazole ring attached to a cyclopentylpropanal moiety
作用机制
Target of Action
It is known that 4-bromopyrazole, a component of the compound, can act as an inhibitor of liver alcohol dehydrogenase .
Mode of Action
Compounds containing 4-bromopyrazole have been used in the preparation of various pharmaceutical and biologically active compounds .
Biochemical Pathways
It is known that 4-bromopyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds .
Pharmacokinetics
It is known that 4-bromopyrazole is slightly soluble in water , which may impact its bioavailability.
Result of Action
It is known that 4-bromopyrazole can act as an inhibitor of liver alcohol dehydrogenase , which may suggest potential effects on alcohol metabolism.
生化分析
Biochemical Properties
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound is known to interact with liver alcohol dehydrogenase, acting as an inhibitor . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal substrate. Additionally, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal may interact with other biomolecules involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling proteins, leading to altered cellular responses. In terms of gene expression, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can upregulate or downregulate specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their function. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The inhibition of liver alcohol dehydrogenase by ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact.
Metabolic Pathways
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . By modulating these pathways, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can alter the overall metabolic state of cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Attachment of the pyrazole ring to the cyclopentylpropanal: This step involves the reaction of 4-bromo-1H-pyrazole with a cyclopentylpropanal derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group in the cyclopentylpropanal moiety can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
科学研究应用
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating the inhibition of specific enzymes, such as liver alcohol dehydrogenase.
相似化合物的比较
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the cyclopentylpropanal moiety.
3-cyclopentylpropanal: Lacks the pyrazole ring and bromine atom, making it less versatile in terms of chemical reactivity.
Uniqueness
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is unique due to the combination of a brominated pyrazole ring and a cyclopentylpropanal moiety, which provides a versatile platform for further chemical modifications and applications in various fields .
属性
IUPAC Name |
(3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-13-14(8-10)11(5-6-15)9-3-1-2-4-9/h6-9,11H,1-5H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSYUGWULRFWHZ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC=O)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC=O)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


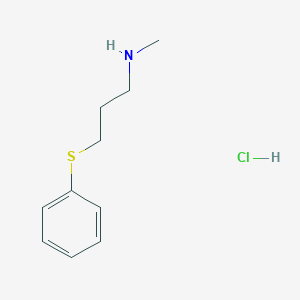
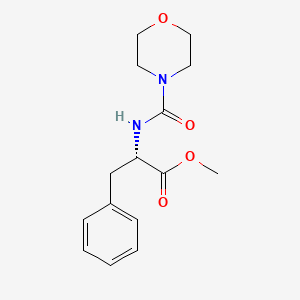
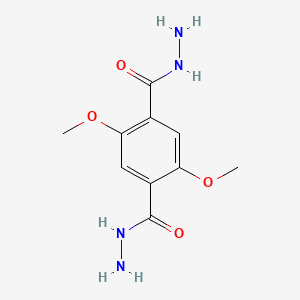
![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)
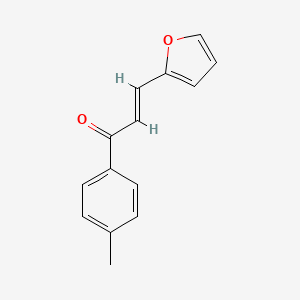
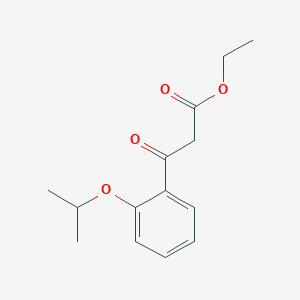
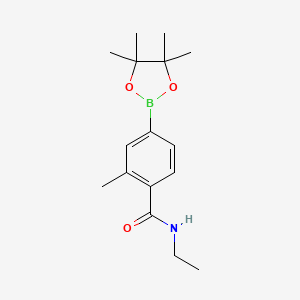
![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
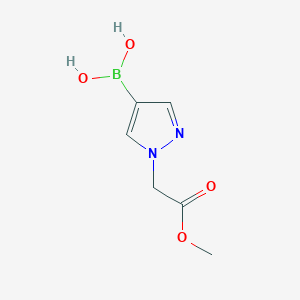
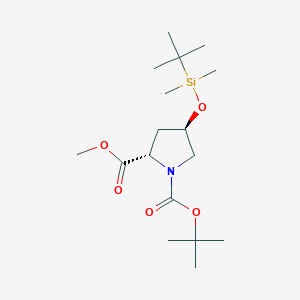
![4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B3084953.png)
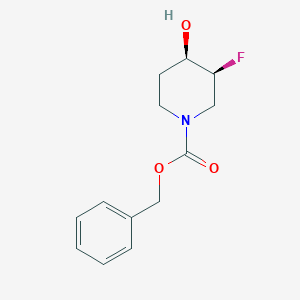
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)
